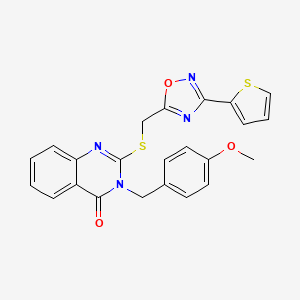
3-(4-methoxybenzyl)-2-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-methoxybenzyl)-2-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C23H18N4O3S2 and its molecular weight is 462.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(4-methoxybenzyl)-2-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a novel quinazoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is C24H22N4O3S with a molecular weight of approximately 446.52 g/mol. The structure includes a quinazolinone core, which is known for its various pharmacological properties, and incorporates a thiophenyl group and an oxadiazole moiety that may enhance its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. Specifically, compounds similar to our target molecule have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Doxorubicin | MCF-7 | 8.90 |
| Compound 1 | MCF-7 | 11.94 |
| Compound 2 | HepG2 | 7.09 |
| Compound 3 | HepG2 | 10.58 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, compounds derived from quinazoline structures have shown IC50 values comparable to or better than standard chemotherapeutics like doxorubicin .
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of tyrosine kinase receptors (TKRs), which play a crucial role in cancer cell proliferation and survival. The incorporation of oxadiazole and thiophenyl groups in the structure may contribute to enhanced receptor binding and inhibition .
Antimicrobial Activity
In addition to anticancer properties, quinazoline derivatives have been assessed for their antimicrobial activity. Preliminary results suggest that these compounds exhibit inhibitory effects against various bacterial strains, although specific data on the target compound remains limited.
Case Studies
- Study on Quinazoline Derivatives : A systematic review analyzed various quinazoline derivatives, including those similar to our compound. The study reported that modifications at the quinazoline core significantly impacted anticancer efficacy and selectivity towards cancer cells .
- Docking Studies : Computational docking studies have been employed to predict binding affinities and interactions of similar compounds with target proteins involved in cancer progression. These studies suggest that modifications such as the addition of thiophenyl groups improve binding efficiency compared to unmodified quinazolines .
Propiedades
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S2/c1-29-16-10-8-15(9-11-16)13-27-22(28)17-5-2-3-6-18(17)24-23(27)32-14-20-25-21(26-30-20)19-7-4-12-31-19/h2-12H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWAIUMQIOSJRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














